molecular formula C17H15NO8 B13091128 N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate

Cat. No.: B13091128
M. Wt: 361.3 g/mol
InChI Key: TXTPHXWRYSVRKP-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is a complex organic compound characterized by the presence of two benzo[d][1,3]dioxole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    N-Methylation:

    Coupling Reaction: The two benzo[d][1,3]dioxole units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Oxalate Formation: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moieties, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrogen atom, converting the amine to an amine oxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of amine oxides.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole: The parent compound, which lacks the N-methyl and oxalate groups.

    N-Methylbenzo[d][1,3]dioxole: Similar structure but without the second benzo[d][1,3]dioxole moiety.

    Benzo[d][1,3]dioxol-5-amine: Lacks the N-methyl group and the oxalate salt form.

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is unique due to the presence of two benzo[d][1,3]dioxole units and the N-methylation, which confer distinct chemical and biological properties. The oxalate salt form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H15NO8

Molecular Weight

361.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-methyl-1,3-benzodioxol-5-amine;oxalic acid

InChI

InChI=1S/C15H13NO4.C2H2O4/c1-16(10-2-4-12-14(6-10)19-8-17-12)11-3-5-13-15(7-11)20-9-18-13;3-1(4)2(5)6/h2-7H,8-9H2,1H3;(H,3,4)(H,5,6)

InChI Key

TXTPHXWRYSVRKP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC2=C(C=C1)OCO2)C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O

Origin of Product

United States

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